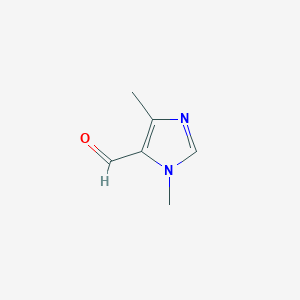

1,4-Dimethyl-1H-imidazole-5-carbaldehyde

Vue d'ensemble

Description

1,4-Dimethyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique structural and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow processes and advanced catalytic systems to ensure efficiency and scalability.

Analyse Des Réactions Chimiques

Condensation Reactions with Amines and Thiols

The carbaldehyde group undergoes condensation reactions with nucleophiles such as amines and thiols to form Schiff bases, which can further cyclize to form heterocycles:

-

Reaction with 2-aminothiophenol : Refluxing in ethanol yields 2-((4-methyl-1H-imidazole-5-yl)methyleneamino)benzenethiol (Compound 9) as the major product (79%) alongside a byproduct (Compound 12) .

-

Reaction with 1,2-diaminobenzene : Refluxing in ethanol produces 2-((4-methyl-1H-imidazole-5-yl)methyleneamino)aniline (Compound 10), which exists as an E/Z isomeric mixture (63:37) .

Table 2: Condensation Reactions

| Nucleophile | Reaction Conditions | Product | Isomer Ratio | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol | EtOH (reflux, 1 h) | Compound 9 (79%) + Compound 12 (21%) | – | |

| 1,2-Diaminobenzene | EtOH (reflux, 1 day) | Compound 10 (E/Z mix: 63:37) | – |

Cyclization to Heterocycles

Schiff base intermediates can undergo cyclization to form aromatic heterocycles:

-

Benzothiazole formation : Reaction of 2-((4-methyl-1H-imidazole-5-yl)methyleneamino)benzenethiol (Compound 8) with lead tetraacetate in acetic acid yields 2-(4-methyl-1H-imidazol-5-yl)benzo[d]thiazole (Compound 11) .

-

Benzimidazole formation : Similar reactions with aminophenols or thiophenols produce benzimidazole derivatives, often via oxidative cyclization .

Table 3: Heterocycle Formation

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Compound 8 | Pb(OAc)₄, acetic acid | Benzothiazole (Compound 11) | |

| Schiff bases (e.g., Compound 9) | Oxidizing agents | Benzimidazoles |

Analytical Characterization

Key analytical techniques include:

Applications De Recherche Scientifique

Pharmaceutical Development

1,4-Dimethyl-1H-imidazole-5-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives exhibit a range of biological activities, including:

- Antiviral : Compounds derived from imidazole structures are known for their antiviral properties.

- Antitumor : Several studies have indicated that imidazole derivatives can inhibit tumor growth.

- Antimicrobial : The compound has shown effectiveness against various bacterial strains .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new chemical structures efficiently. It is particularly valuable in the development of novel compounds that may have therapeutic applications .

Biochemical Research

The compound plays a crucial role in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways. It aids researchers in elucidating the mechanisms of action for various biological processes at the molecular level .

Material Science Applications

In material science, this compound is being explored for its potential in developing new materials with enhanced properties. Applications include:

- Polymers : The compound can be incorporated into polymer matrices to improve durability and resistance to environmental factors.

- Coatings : Its chemical properties lend themselves to creating coatings that provide protective barriers against degradation .

Analytical Chemistry

The use of this compound extends into analytical chemistry where it is utilized in various techniques such as chromatography. This application ensures accurate identification and quantification of substances in complex mixtures .

Case Study 1: Anticancer Activity

A study evaluated several imidazole derivatives, including those based on this compound, for anticancer activity. The results indicated significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications for these compounds .

Case Study 2: Enzyme Interaction Studies

Research focused on understanding how imidazole derivatives interact with specific enzymes. The study highlighted how modifications to the imidazole structure influence binding affinity and specificity, providing insights into drug design .

Mécanisme D'action

The mechanism of action of 1,4-Dimethyl-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

1,4-Dimethyl-1H-imidazole-5-carbaldehyde can be compared with other similar compounds such as:

4-Methyl-5-imidazolecarboxaldehyde: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

5-Methyl-1H-imidazole-4-carbaldehyde: Another closely related compound with distinct chemical properties and uses.

These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern and the resulting chemical behavior.

Activité Biologique

1,4-Dimethyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

This compound has the molecular formula and features an imidazole ring with a carbaldehyde functional group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

- Case Study : Jain et al. evaluated several derivatives of imidazole compounds for their antimicrobial activity. The results indicated that some derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, with zones of inhibition ranging from 11 mm to 28 mm when compared to standard antibiotics .

| Compound | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| P. aeruginosa | 19 |

| B. subtilis | 21 |

| Streptomycin | 28 |

The compound's mechanism involves disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The imidazole ring is known for its role in drug design, particularly in anticancer therapies. Research has suggested that derivatives of imidazole can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

- Mechanism of Action : The compound may act as a modulator of protein kinases that are crucial in signaling pathways for cell division and differentiation. For instance, it has been noted that certain imidazole derivatives can inhibit Tpl2 kinase, which plays a role in inflammatory responses and cancer progression .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound has been investigated for additional pharmacological properties:

- Anti-inflammatory Effects : Some studies have indicated that imidazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The presence of the aldehyde group may contribute to antioxidant activity by scavenging free radicals.

Research Findings

A review of literature indicates diverse biological activities associated with imidazole derivatives:

Propriétés

IUPAC Name |

3,5-dimethylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(3-9)8(2)4-7-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIUOFIMKXDZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368833-94-7 | |

| Record name | 1,4-dimethyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.